N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide
Description
This compound is a pyrimidinone derivative characterized by a 3-nitrobenzylthio group at position 2 and a 2-fluorobenzamide moiety at position 5 of the dihydropyrimidinone core. Its structure combines electron-withdrawing (nitro, fluorine) and hydrophobic (benzyl) substituents, which may influence its biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O4S/c19-13-7-2-1-6-12(13)16(25)21-14-15(20)22-18(23-17(14)26)29-9-10-4-3-5-11(8-10)24(27)28/h1-8H,9H2,(H,21,25)(H3,20,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDHYHVVRALSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the nitrobenzyl thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group on the dihydropyrimidinone core.
Fluorobenzamide formation: The final step involves the coupling of the fluorobenzoyl chloride with the amino group on the dihydropyrimidinone core.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, reducing agents like sodium borohydride, and coupling reagents like boronic acids and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s key structural distinction lies in its 3-nitrobenzylthio and 2-fluorobenzamide groups. Comparable analogs from and include:
- Fluorine Substituent: The 2-fluorobenzamide group introduces both steric and electronic effects, possibly increasing metabolic stability compared to non-fluorinated analogs like compound 19 .
Analytical Data Comparison
- Elemental Analysis : For compound 19, calculated C (52.56%) closely matched experimental results (52.70%), indicating high purity. The target compound would require similar validation .
- HRMS : Analogs like 19 and 20 showed <0.002 Da mass accuracy, underscoring the reliability of HRMS for characterizing such derivatives .
Structural and Functional Advantages Over Other Pyrimidinones
- Versus Complex Derivatives () : Trispyrimidonamides in feature multi-ring systems designed for α-helix mimicry, but the target compound’s simpler structure may offer better synthetic accessibility and pharmacokinetics .
Biological Activity
N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 415.4 g/mol. Its structure includes a pyrimidine ring substituted with an amino group, a nitrobenzyl thio group, and a fluorobenzamide moiety. These functional groups are critical to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group in the structure can undergo enzymatic reduction under hypoxic conditions, leading to the formation of reactive intermediates that preferentially target hypoxic tumor cells. This property is particularly beneficial in cancer therapy as it may minimize damage to healthy tissues while maximizing cytotoxic effects on tumors.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways and tumor growth. For instance, it may act as an inhibitor of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammation and cancer progression .
- DNA Interaction : Similar to other nitro compounds, this compound may interact with DNA, leading to mutagenic effects that can contribute to its anticancer properties .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. It has been evaluated in various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The hypoxia-selective cytotoxicity is particularly noteworthy, as it allows for targeted treatment of tumors that often exist in low oxygen environments.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Nitro-containing compounds are known for their effectiveness against a range of microorganisms, including bacteria and fungi. The mechanism typically involves the production of toxic intermediates upon reduction, which can damage microbial DNA and lead to cell death .
Anti-inflammatory Effects
This compound may exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as TNF-alpha and IL-1β. This could make it a potential candidate for treating inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays : In vitro studies have demonstrated that the compound significantly inhibits the growth of various cancer cell lines, including breast and colorectal cancers. The IC50 values indicate potent cytotoxic effects at relatively low concentrations.
- Mutagenicity Testing : Tests conducted using bacterial strains such as Salmonella typhimurium have shown that the compound possesses mutagenic properties, reinforcing concerns about its potential carcinogenicity at high doses .
- Animal Models : In vivo studies using mouse models have reported promising results regarding tumor regression when treated with this compound, suggesting its potential for further development as an anticancer drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
